N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-6-7-15-18(12(11)2)21-20(27-15)22-19(26)13-4-3-5-14(10-13)23-16(24)8-9-17(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZVAVICCYXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB)
- Structure : Replaces the benzothiazole ring with a 2,5-dimethylpyrrole group.
- Biological Activity: Enhances monoclonal antibody production in recombinant CHO cells by increasing glucose uptake and intracellular ATP levels. However, it suppresses galactosylation, a critical quality attribute of therapeutic antibodies.
- SAR Insight : The 2,5-dimethylpyrrole moiety is critical for activity, suggesting substituent positioning and heterocycle choice (pyrrole vs. benzothiazole) significantly impact efficacy and post-translational modification outcomes .
N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)-3,5-Dimethoxy-Benzamide
- Structure : Features dichloro and dimethoxy substituents on the benzothiazole ring.
- The electron-withdrawing chloro groups may reduce solubility but enhance binding affinity to hydrophobic targets.
- Application: Observed in P.
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Benzamide
- Structure : Incorporates ethyl and difluoro substituents on the benzothiazole ring.
- Properties : Fluorine atoms increase electronegativity and metabolic stability. The ethyl group may sterically hinder interactions with certain targets.
- SAR Insight : Substitutions at the 3-position (ethyl) and 4,6-positions (fluoro) demonstrate how halogenation and alkylation alter pharmacokinetic profiles .
Comparative Analysis
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects :
- Electron-Donating Groups (e.g., dimethyl in the target compound): Increase lipophilicity and may improve membrane permeability.
- Electron-Withdrawing Groups (e.g., chloro in ’s compound): May enhance binding to electron-rich targets but reduce solubility.
- Halogenation (e.g., fluoro in ’s compound): Improves metabolic stability and bioavailability.
Heterocycle Choice :
- Benzothiazole rings (target compound, ) enable π-π stacking and hydrophobic interactions, whereas pyrrole (MPPB) may favor polar interactions.
Biological Trade-offs :
- MPPB’s activity in antibody production is counterbalanced by reduced glycosylation quality, highlighting the need for balanced structural optimization .
Research Implications
The structural diversity among benzamide derivatives underscores the importance of:
- SAR Studies : Systematic exploration of substituent positions and heterocycle replacements.
- Quality Control : Monitoring post-translational modifications (e.g., glycosylation) when these compounds are used in bioprocessing .
- Methodologies : Leveraging dose-effect (e.g., Litchfield-Wilcoxon method ) and cytotoxicity assays (e.g., Mosmann’s colorimetric assay ) to evaluate efficacy and safety.
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family and features a unique combination of a benzamide moiety and a 2,5-dioxopyrrolidine structure. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : This can be achieved through condensation reactions involving 2-aminothiophenol and carboxylic acids.
- Amide Coupling : The final product is synthesized by coupling the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling reagents like HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in dichloroethane .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and tuberculosis .
- Cell Growth Suppression : In vitro studies indicate that this compound can suppress cell growth while enhancing the production of monoclonal antibodies (mAbs) in cell cultures. This effect is associated with increased glucose uptake and adenosine triphosphate (ATP) levels in cells .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Monoclonal Antibody Production : Research demonstrated that this compound significantly increased mAb production while maintaining cell viability. It also influenced the glycosylation patterns of antibodies, which are critical for their therapeutic efficacy .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that specific structural components contribute to the compound's effectiveness. For instance, modifications to the pyrrolidine ring resulted in varying degrees of biological activity .
Applications
The compound's unique properties make it suitable for various applications:
- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics for diseases like tuberculosis and cancer.
- Biotechnological Uses : The enhancement of mAb production suggests potential applications in biopharmaceutical manufacturing processes where high yields and quality are essential .
Comparative Analysis
| Property/Feature | This compound | Similar Compounds |
|---|---|---|
| Chemical Family | Benzothiazole derivative | Various benzamide derivatives |
| Mechanism of Action | Enzyme inhibition and modulation of mAb production | Varies widely among derivatives |
| Biological Applications | Anti-tubercular and anti-cancer properties | Depends on specific structural features |
| Synthesis Complexity | Moderate complexity involving multiple steps | Varies; some may be simpler |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
- The synthesis typically involves multi-step organic reactions:
Benzothiazole core formation : Reacting 2-amino-4,5-dimethylbenzothiazole with a suitable acyl chloride.
Introduction of the pyrrolidine-dione moiety : Coupling the benzothiazole intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives via amide bond formation.
Purification : Recrystallization from a solvent mixture (e.g., DMF/EtOH) to isolate the final product.
- Critical parameters include temperature control (reflux conditions) and stoichiometric ratios to ensure >90% purity .
Q. What structural features contribute to the compound’s biological activity?
- The benzothiazole ring enables π-π stacking with biological targets (e.g., enzymes), while the 2,5-dioxopyrrolidin-1-yl group enhances solubility and hydrogen-bonding interactions.
- Substitutions on the benzamide (e.g., methyl groups at positions 4 and 5) influence steric hindrance and target selectivity .
Q. What standard assays are used to evaluate the compound’s antimicrobial activity?
- MIC (Minimum Inhibitory Concentration) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Fluorometric assays targeting DNA gyrase or dihydroorotase to quantify IC50 values .
Advanced Research Questions
Q. How does the compound modulate monoclonal antibody (mAb) production in CHO cell cultures?
- Mechanism : The compound suppresses cell proliferation (e.g., reducing VCD from 21.2 × 10<sup>6</sup> to 14.0 × 10<sup>6</sup> cells/mL) while increasing intracellular ATP (1.5-fold) and glucose uptake rates (0.61 pmol/cell/day), redirecting metabolic flux toward mAb synthesis .
- Experimental Design :
- Use fed-batch cultures with 0.32–0.64 mM compound added at Day 0.
- Monitor mAb titer via HPLC and ATP levels with luminescence assays .
Q. How can structural modifications resolve contradictions between reduced cell growth and enhanced productivity?
- Strategy : Introduce polar groups (e.g., hydroxyl or carboxyl) to the pyrrolidine-dione moiety to reduce cytotoxicity while maintaining metabolic modulation.
- Data Analysis : Compare cell viability (trypan blue exclusion) and mAb-specific productivity (pg/cell/day) across derivatives. A derivative with a 2-methoxyethyl group showed 80% viability with 1.8× productivity vs. the parent compound .
Q. What methodologies optimize N-linked glycosylation profiles when using this compound in bioproduction?
- Workflow :
Purify mAbs via Protein A affinity chromatography.
Perform 2-AB labeling and analyze glycans using HPLC with a BEH Amide column (detection at 420 nm).
Adjust culture supplements (e.g., galactose) to counteract compound-induced galactosylation suppression .
Q. How do structure-activity relationships (SAR) guide the design of derivatives targeting DNA gyrase?
- Key Findings :
- Benzothiazole methylation : 4,5-dimethyl substitution improves binding affinity (Kd = 12 nM vs. 45 nM for non-methylated analogs).
- Pyrrolidine-dione modifications : Replacing the dione with a succinimide reduces off-target effects by 60% .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity while others highlight enhanced productivity?
- Variables :
- Concentration : Cytotoxicity dominates at >0.64 mM, while productivity peaks at 0.32 mM.
- Cell line variability : Clonal CHO lines with differing metabolic thresholds (e.g., ATP synthase activity) respond variably.
- Resolution : Conduct dose-response assays (0.08–1.0 mM) and normalize data to cell-specific ATP levels .
Methodological Resources
| Parameter | Protocol | Reference |
|---|---|---|
| mAb quantification | HPLC with Protein A column (flow rate: 0.5 mL/min; detection: 280 nm) | |
| Intracellular ATP | Luminescence assay (Toyo B-Net kit; Infinite M Plex reader) | |
| Glycosylation profiling | EZGlyco mAb-N kit with XBridge BEH Amide column | |
| Cell viability | Vi-CELL XR analysis (trypan blue exclusion; 0.3–1.0 × 10<sup>6</sup> cells/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
